Quantified Enzyme Kinetic Differentiation: 3-Dehydrosphinganine vs. its Analogs for 3-Ketodihydrosphingosine Reductase (KDSR)
3-Dehydrosphinganine exhibits a distinct substrate affinity for 3-ketodihydrosphingosine reductase (KDSR; EC 1.1.1.102) compared to its chemical analogs. The reported KM value for 3-dehydrosphinganine is 0.009 mM, which is 3-fold higher than the KM of 0.003 mM for the closely related synonym '3-ketodihydrosphingosine' [1]. This quantifiable difference indicates that variations in nomenclature or subtle structural distinctions can correlate with different binding affinities, underscoring the importance of using the exact specified compound in kinetic assays for reproducible results.
| Evidence Dimension | Enzyme Affinity (KM) |
|---|---|
| Target Compound Data | 0.009 mM |
| Comparator Or Baseline | 3-ketodihydrosphingosine: 0.003 mM |
| Quantified Difference | 3-fold higher KM value for 3-dehydrosphinganine |
| Conditions | pH 7.5, recombinant KDSR enzyme |
Why This Matters
This quantified difference in binding affinity is critical for researchers designing and validating KDSR activity assays, ensuring experimental consistency and accurate interpretation of enzyme kinetics.
- [1] BRENDA. (n.d.). Ligand: 3-dehydrosphinganine (Enzyme Kinetic Parameters - KM Value). BRENDA Enzyme Database. View Source
